1H-1,2,4-Triazol-3-amine, 1-propyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

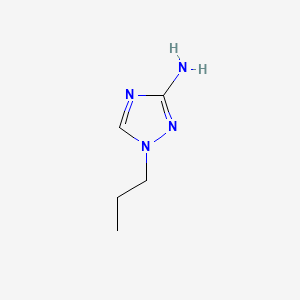

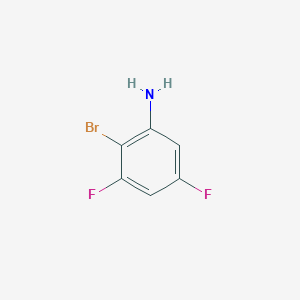

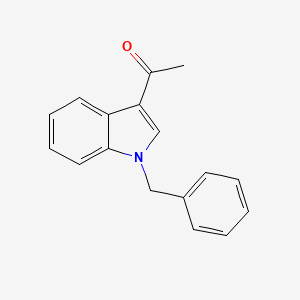

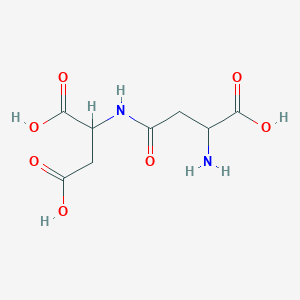

1H-1,2,4-Triazol-3-amine, 1-propyl-, also known as 1-Propyl-1H-1,2,4-triazol-3-amine, is a compound that consists of a triazole ring system and an amino group connected at the 3rd carbon atom . This compound has potential applications in various fields such as pharmaceutical chemistry, agrochemicals, and materials science . In pharmaceutical chemistry, 1H-1,2,4-Triazol-3-amine is used as a starting material for the synthesis of medicinal compounds, such as antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .

Molecular Structure Analysis

The molecular formula of 1H-1,2,4-Triazol-3-amine, 1-propyl- is C5H10N4 . The molecular weight is 126.1597 . The IUPAC Standard InChI is InChI=1S/C5H10N4/c1-2-3-9-4-7-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8) .Physical And Chemical Properties Analysis

1H-1,2,4-Triazol-3-amine, 1-propyl- is a solid compound . The SMILES string is NC1=NN(CCC)C=N1 . The InChI is 1S/C5H10N4/c1-2-3-9-4-7-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8) .Wissenschaftliche Forschungsanwendungen

Medicine

1-Propyl-1H-1,2,4-triazol-3-amine serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives exhibit a range of pharmacological activities, including anticonvulsant , antifungal , anticancer , anti-inflammatory , and antibacterial effects . This versatility makes it a valuable compound in drug discovery and development.

Agriculture

In the agricultural sector, this compound is utilized in the synthesis of herbicides , fungicides , and insecticides . Its role in crop protection helps in maintaining food security and managing pests effectively.

Material Science

The triazole ring found in 1-Propyl-1H-1,2,4-triazol-3-amine is used as a ligand in coordination chemistry and as a precursor for new functional materials, such as polymers and metal-organic frameworks . These materials have applications in various industries, including electronics and construction.

Environmental Science

Triazole derivatives, including 1-Propyl-1H-1,2,4-triazol-3-amine, are known for their stability under various conditions. They can form hydrogen bonds and bipolar interactions, which allow them to interact with biomolecular targets and improve solubility . This property is beneficial in environmental remediation processes.

Biochemistry

In biochemistry, 1-Propyl-1H-1,2,4-triazol-3-amine is used as a starting material for synthesizing compounds that target enzymes related to cardiovascular diseases and antifungal agents . Its role in enzyme inhibition is crucial for understanding and treating various biochemical pathways.

Industrial Processes

The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of dyes , resins , and specialty chemicals . Its application in these processes contributes to the manufacturing of products with specific properties required for industrial use.

Eigenschaften

IUPAC Name |

1-propyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-2-3-9-4-7-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJOWQPWDQMLRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207363 |

Source

|

| Record name | 1H-1,2,4-Triazol-3-amine, 1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,4-Triazol-3-amine, 1-propyl- | |

CAS RN |

58661-95-3 |

Source

|

| Record name | 1H-1,2,4-Triazol-3-amine, 1-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058661953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazol-3-amine, 1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)